![molecular formula C11H15NO2 B1425080 9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1083246-49-4](/img/structure/B1425080.png)
9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Overview
Description
9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chemical compound with a unique structure that has garnered interest in various scientific fields.
Preparation Methods
The synthesis of 9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ethoxy-substituted benzene derivative with an amine, followed by cyclization to form the oxazepine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazepine derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazepine products.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has diverse applications in scientific research:
Chemistry: It serves as a potential catalyst in various organic reactions, aiding in the development of novel synthetic methodologies.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the synthesis of complex organic compounds, contributing to the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine include:
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
Hexamethylene amiloride (HMA): A selective inhibitor used in cancer treatment, showcasing different biological activity compared to this compound.
The uniqueness of this compound lies in its ethoxy substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects of this compound through various studies, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the oxazepine class of heterocycles, which are known for their diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological activities, including:
- Antinociceptive Effects : Studies have shown that this compound can reduce pain responses in animal models, suggesting its potential use in pain management.
- Antidepressant Activity : Preliminary data indicate that it may have antidepressant-like effects in behavioral tests.
- Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects, showing promise in reducing anxiety-related behaviors.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Modulation of Neurotransmitter Systems : It is believed that the compound interacts with serotonin and norepinephrine pathways.
- Inhibition of Specific Receptors : Research suggests potential interactions with GABAergic systems which may contribute to its anxiolytic and antidepressant effects.
Case Studies
- Antinociceptive Study : In a controlled experiment involving rodents, administration of this compound significantly reduced nociceptive responses compared to the control group. The study measured pain response through the formalin test and hot plate test.
- Behavioral Assessment for Antidepressant Activity : A study utilizing the forced swim test indicated that the compound reduced immobility time in treated animals compared to untreated controls. This suggests potential antidepressant properties.
- Anxiolytic Effects : In an elevated plus maze test, animals treated with this compound spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels.
Data Table
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study Type | Biological Activity | Methodology | Results Summary |
---|---|---|---|
Antinociceptive | Pain reduction | Formalin test | Significant decrease in pain response |
Antidepressant | Reduced immobility | Forced swim test | Decreased immobility time |
Anxiolytic | Increased open arm time | Elevated plus maze | More time spent in open arms |
Properties
IUPAC Name |
9-ethoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-13-10-5-3-4-9-8-12-6-7-14-11(9)10/h3-5,12H,2,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLULYMPHJAUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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